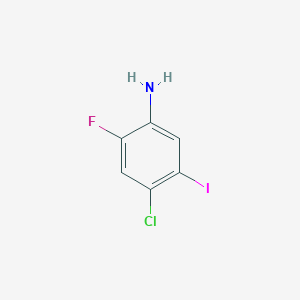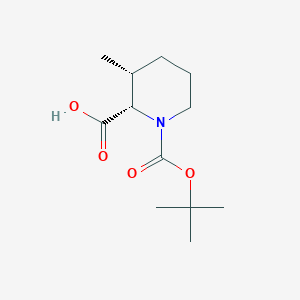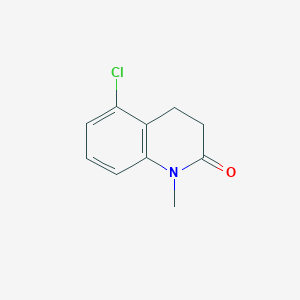
5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮
描述
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one (5-Cl-M-DHQ) is a synthetic quinolinone compound that has been used in a variety of scientific research applications. It is an important component of a variety of biochemical and physiological studies due to its unique properties.
科学研究应用
润滑脂中的抗氧化性能
已经对5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮及其衍生物进行了研究,以评估它们在润滑脂中的抗氧化效率。Hussein, Ismail, & El-Adly (2016)进行的研究合成并表征了几种喹啉酮衍生物,包括5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮。研究发现这些化合物可以降低润滑脂中的总酸值和氧压降,表明它们有潜力作为有效的抗氧化剂。
微管聚合抑制
该化合物已被确定为新型微管聚合抑制剂的一部分,针对秋水仙碱位点。王等人(2014)发现,含有6-甲氧基-1,2,3,4-四氢喹啉基团的衍生物,类似于5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮,表现出显著的细胞毒活性并抑制了微管组装,表明在癌症治疗中具有潜在应用价值。该研究可在Wang et al. (2014)中查阅。
新化合物的合成
Ukrainets, Tkach, Kravtsova, & Turov (2009)的研究涉及使用5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮作为起始物质合成新化合物。该研究突出了该化合物在通过不同化学反应创造各种衍生物方面的多功能性,强调了它在合成化学中的重要性。
抗菌活性
Patel和Patel(2017)合成了一种源自5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮的配体,并研究了其金属配合物的抗菌活性。在Patel & Patel (2017)中详细描述的研究显示出对各种细菌和真菌菌株的有希望的抑制效果,表明在开发新的抗菌剂方面具有潜在应用价值。
晶体学研究
在晶体学领域,5-氯-1-甲基-3,4-二氢喹啉-2(1H)-酮已被用于研究取代四氢喹啉的结构。Albov、Rybakov、Babaev和Aslanov(2004)进行了这样一项研究,提供了这些化合物的分子和晶体结构的见解。详细信息可在Albov et al. (2004)中找到。
环化研究
Fuller、Quacchia和Weigold(1992)研究了由氯代丙酸苯胺酰胺在氯化铝催化下环化形成3,4-二氢喹啉-2(1H)-酮。该研究突出了该化合物在复杂化学转化中的作用。更多信息可在Fuller et al. (1992)中找到。
属性
IUPAC Name |
5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWDBWUZZSFKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737878 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1383842-66-7 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

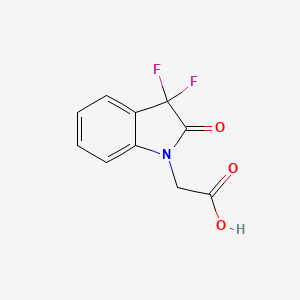
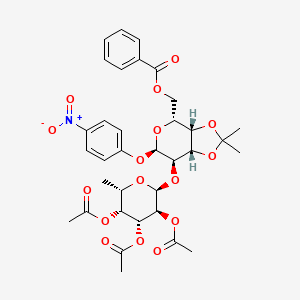

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
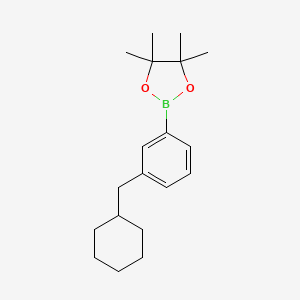
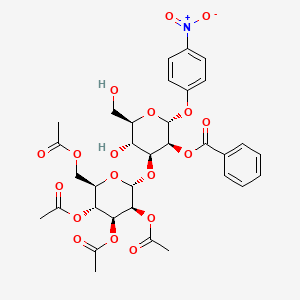
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)

